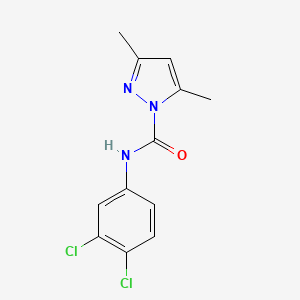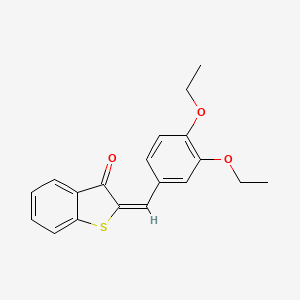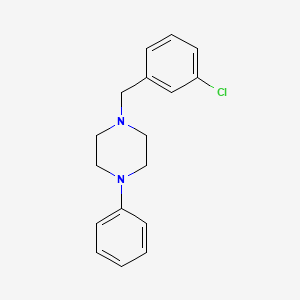
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide, also known as DCPA, is a herbicide that is widely used in agriculture. Its chemical structure is C11H10Cl2N2O, and it belongs to the pyrazole group of chemicals. DCPA is known for its selective pre-emergence control of annual grasses and broadleaf weeds.
作用机制
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide works by inhibiting the growth of weeds and grasses. It acts by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis. This leads to the death of the plant due to a lack of energy production. N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is a selective herbicide, meaning it only affects certain types of plants and not others.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has been shown to have a number of biochemical and physiological effects on plants. It has been found to inhibit the activity of certain enzymes involved in the biosynthesis of carotenoids. N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has also been shown to affect the growth and development of plants, including the inhibition of root growth and the reduction of chlorophyll content.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is also a selective herbicide, making it useful for studying the effects of herbicides on specific plant species. However, N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has limitations in lab experiments, as it is highly toxic and can be harmful to researchers if not handled properly.
未来方向
There are several future directions for research on N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide. One area of research is the development of new herbicides that are more effective and less harmful to the environment. Another area of research is the study of the effects of N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide on soil microbial communities and its impact on soil health. Additionally, research is needed to better understand the mechanisms of herbicide resistance in weeds and to develop new strategies for weed control.
合成方法
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide can be synthesized by reacting 3,4-dichloroaniline with acetylacetone in the presence of a base such as sodium ethoxide. The resulting product is then reacted with hydrazine hydrate to form N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide. This method is known as the acetylacetone method and is one of the most widely used methods for synthesizing N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide.
科学研究应用
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is used in scientific research to study its effects on plants and the environment. It is used to investigate the mechanisms of herbicide resistance in weeds and to develop new herbicides that are more effective and less harmful to the environment. N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is also used to study the effects of herbicides on soil microbial communities and their impact on soil health.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-3,5-dimethylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-7-5-8(2)17(16-7)12(18)15-9-3-4-10(13)11(14)6-9/h3-6H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPHHXDNNSODBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-allyl-9-[(3-methoxyphenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634436.png)

![8',9'-dimethoxy-3'-methyl-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5634453.png)
![2-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5634462.png)
![N-(2-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5634463.png)
![4-ethyl-3-(4-methoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5634471.png)
![N'-{(3S*,4R*)-1-[(benzyloxy)acetyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5634479.png)
![5-ethyl-N~4~-{2-[(2S)-pyrrolidin-2-yl]ethyl}pyrimidine-2,4-diamine](/img/structure/B5634487.png)
![N-{2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B5634491.png)
![2-methoxy-5-[5-(piperidin-1-ylcarbonyl)-2-furyl]pyridine](/img/structure/B5634500.png)
![1-(4-isopropylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5634503.png)

![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzamide](/img/structure/B5634535.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634541.png)